molecular formula C9H6ClNO2S B12874061 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride

2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride

Katalognummer: B12874061
Molekulargewicht: 227.67 g/mol
InChI-Schlüssel: JHGRTTUXSIEMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and a carbonyl chloride group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride typically involves the introduction of the methylthio group and the carbonyl chloride group onto the benzo[d]oxazole ring. One common method involves the chlorination of 2-(Methylthio)benzo[d]oxazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{2-(Methylthio)benzo[d]oxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as primary amines, alcohols, and thiols under mild to moderate conditions.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA under controlled conditions.

    Hydrolysis: Aqueous solutions of bases or acids.

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    Sulfoxides and sulfones: from oxidation reactions.

    Carboxylic acids: from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride involves its interaction with nucleophilic sites on biological molecules. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity or modification of protein function. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

    2-(Methylthio)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the methylthio substitution.

    5-Chloro-2-(Methylthio)benzo[d]oxazole: Contains a chlorine atom instead of the carbonyl chloride group.

    2-(Methylthio)benzoxazole: Similar structure but without the additional functional groups.

Uniqueness: 2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of both the methylthio and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal and material sciences.

Eigenschaften

Molekularformel

C9H6ClNO2S

Molekulargewicht

227.67 g/mol

IUPAC-Name

2-methylsulfanyl-1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C9H6ClNO2S/c1-14-9-11-6-4-5(8(10)12)2-3-7(6)13-9/h2-4H,1H3

InChI-Schlüssel

JHGRTTUXSIEMGS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(O1)C=CC(=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.